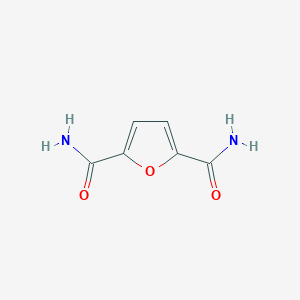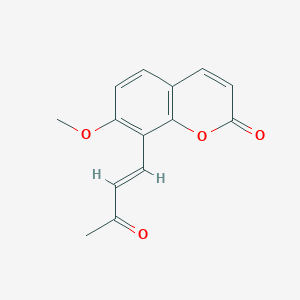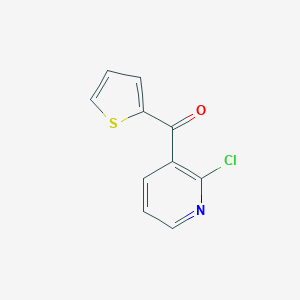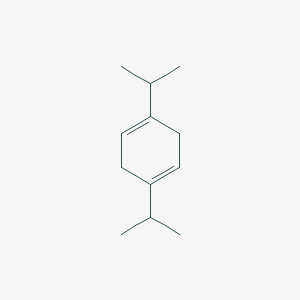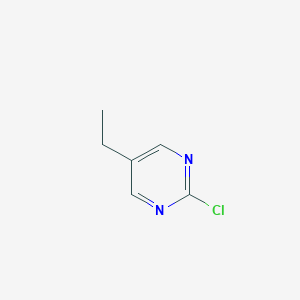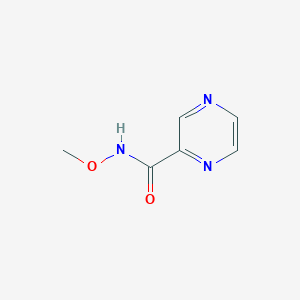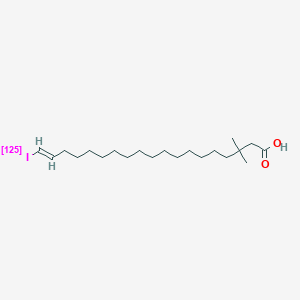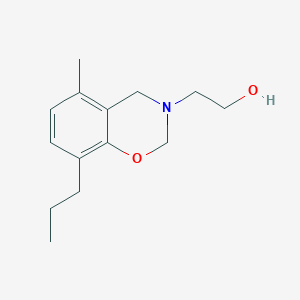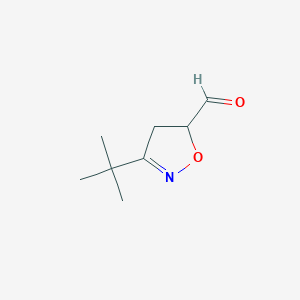
3-tert-Butyl-2-isoxazoline-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-2-isoxazoline-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly referred to as TIBC and is a heterocyclic compound that contains both a carbonyl group and an isoxazole ring. TIBC has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
TIBC has a unique mechanism of action that makes it useful in scientific research. It reacts with aldehydes to form a stable adduct, which can be detected using fluorescence spectroscopy. This mechanism of action has been used in the development of fluorescent probes for the detection of aldehydes in biological samples.
Biochemical and Physiological Effects:
TIBC has shown promising results in various biochemical and physiological studies. It has been shown to have antioxidant properties and can scavenge free radicals. Additionally, TIBC has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
TIBC has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of TIBC in scientific research. One potential application is in the development of fluorescent probes for the detection of aldehydes in biological samples. Additionally, TIBC could be used in the synthesis of new compounds with potential applications in drug discovery and cancer therapy. Further studies are needed to fully understand the potential applications of TIBC in scientific research.
Synthesemethoden
TIBC can be synthesized using different methods, including the reaction of tert-butylhydroxylamine with 2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction of tert-butylamine with ethyl acetoacetate, followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
TIBC has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of aldehydes in biological samples. TIBC has also been used as a reactant in the synthesis of various compounds, including pyrazoles and pyrazolines. Additionally, TIBC has been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
121705-84-8 |
|---|---|
Produktname |
3-tert-Butyl-2-isoxazoline-5-carbaldehyde |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
WDNWDNMKPKJBSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC(C1)C=O |
Kanonische SMILES |
CC(C)(C)C1=NOC(C1)C=O |
Synonyme |
5-Isoxazolecarboxaldehyde, 3-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



